![molecular formula C13H12N2O2 B1298313 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 13174-37-3](/img/structure/B1298313.png)
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
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Overview
Description
“3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C13H11N3O4 . It is a solid substance at room temperature . The compound has a molecular weight of 273.25 .
Molecular Structure Analysis
The molecular structure of “3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” involves a pyridine ring which is connected to a benzoic acid group through a methylene bridge and an amino group . Further details about the molecular structure could not be found .Physical And Chemical Properties Analysis
“3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid” is a solid substance at room temperature . It has a molecular weight of 273.25 . More specific physical and chemical properties could not be found .Scientific Research Applications
Synthesis of Aromatic Ketones
This compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .
Copper Catalysis
The compound can be used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This method provides new insights for water-involving oxidation reactions .
Synthesis of Triazolopyridines
The compound can be used in the synthesis of new phosphonylated triazolopyridine derivatives . The triazolopyridine ring is a structural fragment that is present in a number of drugs . [1,2,4]Triazolo[4,3-a]pyridines, in particular, have been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity .
Synthesis of Quinolines and Isoquinolines
The compound can be used in the synthesis of new 3-methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines and [1,2,4]triazolo[3,4-a]isoquinolines . These compounds were synthesized through a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .
Synthesis of Pyrimidinylaminophenyl-amide Derivatives
The compound can be used in the synthesis of three pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .
Synthesis of Phosphonylated Compounds
The compound can be used in the synthesis of new phosphonylated compounds . These compounds were synthesized through a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses, respectively.
Mode of Action
hydrogen bonding and electrostatic interactions . This interaction could potentially alter the conformation or activity of the target enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Given its potential targets, it might influence pathways related toenergy metabolism and inflammatory responses .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential targets, it might influence cellular processes such asenergy production and inflammatory responses .
Action Environment
Factors such aspH , temperature , and the presence of other biomolecules could potentially affect its stability and interaction with its targets .
properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXNJWMRVHSSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359063 |
Source
|
Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13174-37-3 |
Source
|
Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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